molecular formula C12H15N B8737339 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline CAS No. 890408-75-0

2-([1,1'-Bi(cyclopropan)]-2-yl)aniline

Cat. No. B8737339
M. Wt: 173.25 g/mol
InChI Key: WRBFUJVNYHEZAL-UHFFFAOYSA-N
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Patent
US08350046B2

Procedure details

16.7 g (0.086 mol, 98% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 48.0 g of toluene. The solution was evacuated to 400 mbar and heated to 85° C. Subsequently, within 45 min, 15.0 g (0.087 mol) of 2-bicyclopropyl-2-ylphenylamine, dissolved in 51.6 g of toluene, were metered in and the reaction mixture was stirred for another 1 h. After venting and cooling to 25° C., the mixture was stirred overnight. Subsequently, the mixture was concentrated under reduced pressure and dried. The yield was 27.3 g (96%).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[C:3]1[C:7]([C:8](Cl)=[O:9])=[CH:6][N:5]([CH3:11])[N:4]=1.[CH:13]1([CH:23]2[CH2:25][CH2:24]2)[CH2:15][CH:14]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[NH2:22]>C1(C)C=CC=CC=1>[CH:13]1([CH:23]2[CH2:25][CH2:24]2)[CH2:15][CH:14]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[NH:22][C:8]([C:7]1[C:3]([CH:2]([F:12])[F:1])=[N:4][N:5]([CH3:11])[CH:6]=1)=[O:9]

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
FC(C1=NN(C=C1C(=O)Cl)C)F
Name
Quantity
48 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C1(C(C1)C1=C(C=CC=C1)N)C1CC1
Name
Quantity
51.6 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evacuated to 400 mbar
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 25° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C1(C(C1)C1=C(C=CC=C1)NC(=O)C=1C(=NN(C1)C)C(F)F)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.